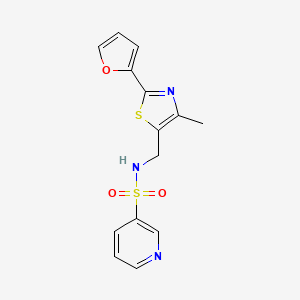

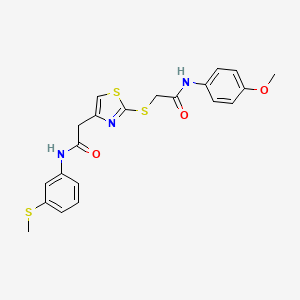

![molecular formula C21H18N2O3 B2826631 1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705860-43-0](/img/structure/B2826631.png)

1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Synthesis Analysis

Indole derivatives are generally synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse. The indole nucleus is aromatic in nature, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions . They are also involved in multicomponent reactions (MCRs) which offer access to complex molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Generally, they are crystalline and colorless in nature with specific odors .Scientific Research Applications

Sigma Receptor Interaction and CNS Applications

- Sigma Ligands Affinity : Compounds similar to 1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been studied for their high affinity and preference for sigma 2 binding sites. The structural factors influencing sigma 1 and sigma 2 affinity and selectivity have been explored, indicating the importance of the N-substituent size and lipophilicity for achieving selectivity towards sigma 2 receptors. This selectivity suggests potential applications in understanding and treating CNS disorders (Moltzen, Perregaard, & Meier, 1995).

Synthesis Methodologies

- Oxidative Coupling Reaction : A methodology involving the intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst has been developed. This approach enables the synthesis of spiro-coupling products, including spiro[indoline-3,4'-piperidines], which are crucial motifs in various biologically active compounds (Sugimoto et al., 2023).

Potential CNS Agents

- Central Nervous System Agents : Compounds with the spiro[isobenzofuran-1(3H),4'-piperidines] structure have been synthesized with an aim to explore their potential as central nervous system agents. Early research indicated significant inhibition of tetrabenazine-induced ptosis by some lead compounds, suggesting their potential utility in treating CNS disorders (Bauer et al., 1976).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name |

1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19(16-12-22-18-9-4-2-6-14(16)18)23-11-5-10-21(13-23)17-8-3-1-7-15(17)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSPKWXBISRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

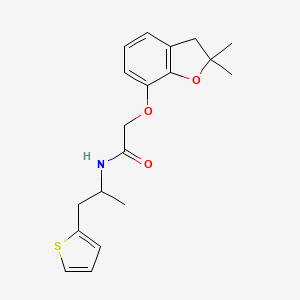

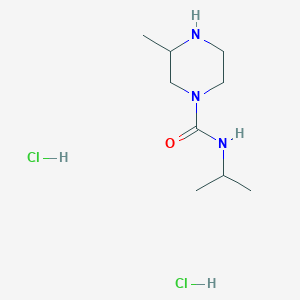

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)

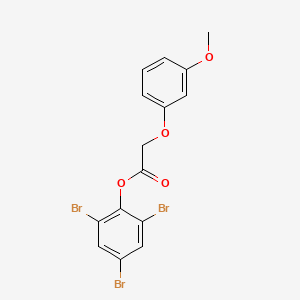

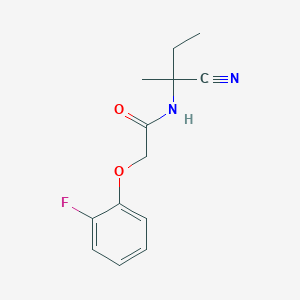

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

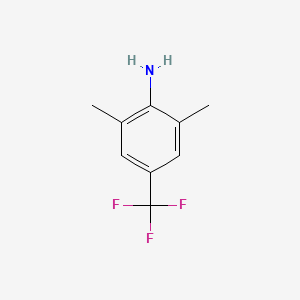

![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

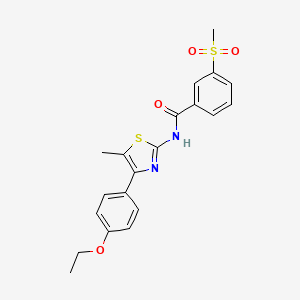

![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)